molecular formula C10H14O6 B2859204 3,4-Di-o-acetyl-d-glucal CAS No. 82295-98-5

3,4-Di-o-acetyl-d-glucal

Cat. No.: B2859204
CAS No.: 82295-98-5
M. Wt: 230.216
InChI Key: LBVCUTFITQDWSU-BBBLOLIVSA-N
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Description

3,4-Di-o-acetyl-d-glucal: is a derivative of d-glucal, a type of unsaturated sugar. This compound is characterized by the presence of acetyl groups at the 3rd and 4th positions of the glucal molecule. It is commonly used as a building block in the synthesis of various carbohydrate derivatives and oligosaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-o-acetyl-d-glucal typically involves the acetylation of d-glucal. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,4-Di-o-acetyl-d-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as other functionalized carbohydrate molecules .

Scientific Research Applications

3,4-Di-o-acetyl-d-glucal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Di-o-acetyl-d-glucal involves its ability to participate in glycosylation reactions. The acetyl groups at the 3rd and 4th positions make the molecule more reactive towards nucleophiles, facilitating the formation of glycosidic bonds. This reactivity is crucial for its role in the synthesis of oligosaccharides and other carbohydrate derivatives .

Comparison with Similar Compounds

  • 3,4,6-Tri-o-acetyl-d-glucal
  • 3,4-Di-o-acetyl-6-deoxy-l-glucal
  • 1,2,3,4-Tetra-o-acetyl-β-d-glucopyranose

Comparison: Compared to these similar compounds, 3,4-Di-o-acetyl-d-glucal is unique due to its selective acetylation at the 3rd and 4th positions. This selective acetylation provides distinct reactivity patterns, making it particularly useful in specific glycosylation reactions and the synthesis of targeted carbohydrate structures .

Properties

IUPAC Name

[(2R,3S,4R)-3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-11H,5H2,1-2H3/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVCUTFITQDWSU-BBBLOLIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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